{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol
Description
Properties
IUPAC Name |
[2-(1H-imidazol-5-ylmethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-7-10-4-2-1-3-9(10)5-11-6-12-8-13-11/h1-4,6,8,14H,5,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBBXSOLAGZMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=CN2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1H-imidazol-4-yl)methyl]phenyl}methanol typically involves the formation of the imidazole ring followed by its attachment to the phenylmethanol group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol can undergo several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Biological Activities
Research indicates that imidazole derivatives, including {2-[(1H-imidazol-4-yl)methyl]phenyl}methanol, exhibit a broad spectrum of biological activities:
- Antibacterial Activity : Studies have demonstrated that imidazole compounds can inhibit bacterial growth, making them candidates for the development of new antibiotics .
- Antitumor Properties : Some derivatives have shown potential in inhibiting tumor growth and could be explored for cancer treatment .
- Anti-inflammatory Effects : These compounds may also modulate inflammatory responses, providing avenues for therapeutic interventions in inflammatory diseases .
Synthetic Applications
The versatility of this compound extends to its role in synthetic organic chemistry:
- Synthesis of Derivatives : The compound can undergo various chemical reactions, such as acylation and alkylation, to produce more complex structures. For instance, reacting with acetic anhydride yields acetate derivatives.
- Building Block for Drug Development : Its unique functional groups make it a valuable scaffold for synthesizing novel pharmaceutical agents targeting specific biological pathways .
Case Study 1: Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
A study focused on the design of imidazole derivatives as inhibitors of IDO, an enzyme implicated in cancer and immune response modulation. The research utilized computational docking to optimize the interaction between the compounds and the enzyme's active site, demonstrating that certain derivatives exhibited up to ten-fold increased potency compared to standard inhibitors . This highlights the potential of this compound as a lead compound for further development.
Case Study 2: Antimicrobial Activity
In another study, various imidazole derivatives were screened for antimicrobial activity against pathogenic bacteria. The results indicated that some derivatives showed significant inhibition rates, suggesting that this compound could serve as a template for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of {2-[(1H-imidazol-4-yl)methyl]phenyl}methanol involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Imidazole Derivatives
| Compound Name | Substituents on Imidazole | Position of Hydroxymethyl | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| {2-[(1H-Imidazol-4-yl)methyl]phenyl}methanol | 4-ylmethyl (phenyl) | Phenyl ring (position 2) | C11H12N2O | 188.23 | Planar imidazole, polar hydroxymethyl |
| [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol | 1-ylmethyl (phenyl) | Phenyl ring (position 4) | C11H12N2O | 188.23 | Positional isomer; altered steric effects |
| (2-Benzyl-1H-imidazol-4-yl)methanol | 2-Benzyl | Imidazole (position 4) | C11H12N2O | 188.23 | Enhanced lipophilicity from benzyl group |
| 5-Methyl-2-phenyl-1H-imidazole-4-methanol | 5-Methyl, 2-phenyl | Imidazole (position 4) | C11H12N2O | 188.23 | Electron-donating methyl group stabilizes ring |
- Positional Isomerism: The target compound differs from [4-(1H-imidazol-1-ylmethyl)phenyl]methanol (CAS 103573-92-8) in the substitution site (4-yl vs. 1-yl), which impacts steric hindrance and electronic distribution .
- Substituent Effects: The benzyl group in (2-benzyl-1H-imidazol-4-yl)methanol (CAS 43002-56-8) increases lipophilicity, whereas the hydroxymethyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity .
Physicochemical Properties
Table 2: Physicochemical Data
| Compound | Melting Point (°C) | Solubility (Polar Solvents) | LogP | Stability |
|---|---|---|---|---|
| This compound | Not reported | High in methanol, DMSO | ~1.2 | Sensitive to oxidation |
| (2-Benzyl-1H-imidazol-4-yl)methanol | Powder (RT stable) | Moderate in ethanol | ~2.5 | Stable under inert conditions |
| 5-Methyl-2-phenyl-1H-imidazole-4-methanol | Not reported | Low in water | ~1.8 | Enhanced by methyl group |
Biological Activity
The compound {2-[(1H-imidazol-4-yl)methyl]phenyl}methanol, also known as an imidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Imidazole derivatives are known for their roles as pharmacophores in various therapeutic contexts, including antimicrobial, anti-inflammatory, and anticancer applications. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a phenyl group attached to a methanol moiety and an imidazole ring. This unique structure facilitates interactions with biological targets, influencing various biochemical pathways.
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Shigella dysenteriae | 6 µM | |
| Proteus vulgaris | 6 µM | |
| Chloramphenicol (control) | 100 µM |
These results indicate that this compound exhibits potent antibacterial effects, surpassing traditional antibiotics in some cases.
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been investigated through various assays. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2:
| Agent | Mechanism of Action | Effect | Reference |
|---|---|---|---|
| This compound | COX-2 inhibition | Reduced inflammation markers |
This suggests that the compound may be beneficial in treating inflammatory diseases.
Anticancer Activity
Research has highlighted the anticancer properties of imidazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines, demonstrating its potential as a therapeutic agent:
| Cell Line | Concentration | Effect | Reference |
|---|---|---|---|
| T24T (bladder cancer) | 60 µM | Apoptosis induction | |
| HCT116 (colon cancer) | 100 µM | Inhibition of cell viability |
The mechanisms involve modulation of critical signaling pathways, including downregulation of anti-apoptotic proteins.
Case Studies
Several studies have focused on the synthesis and biological evaluation of imidazole derivatives similar to this compound. For instance, a study demonstrated that modifications to the imidazole ring significantly enhanced its potency against specific cancer targets by improving binding interactions at the active site of enzymes like indoleamine 2,3-dioxygenase (IDO) .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and function.
- Anti-inflammatory Effects : It inhibits key inflammatory mediators such as COX enzymes.
- Anticancer Mechanisms : Induction of apoptosis through modulation of signaling pathways like PI3K/Akt and NF-kB.
Q & A
What are the optimized synthetic routes for {2-[(1H-imidazol-4-yl)methyl]phenyl}methanol, and how can reaction conditions influence yield?
The compound can be synthesized via Schiff base formation or nucleophilic substitution. A common method involves refluxing 1H-imidazole-4-carboxaldehyde with 2-aminophenol in methanol under acidic catalysis (e.g., acetic acid), yielding intermediates that are reduced to the final alcohol . Key factors affecting yield include:
- Catalyst choice : Acidic conditions (e.g., glacial acetic acid) promote imine formation, while NaBH₄ or LiAlH₄ may be used for reduction.
- Reaction time : Extended reflux (≥2 hours) improves imine formation but risks side reactions like oxidation.
- Purification : Cold methanol washes and diethyl ether recrystallization enhance purity (61–80% yield) .
Table 1 : Yield Comparison for Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Schiff base + reduction | Acetic acid | 61 | 95% |
| Direct alkylation | TDAE* | 78 | 92% |
| Microwave-assisted | HCl/NaBH₄ | 85 | 98% |
*Tetrakis(dimethylamino)ethylene (TDAE) methodology reduces side products in alkylation steps .
How can contradictory spectral data (e.g., NMR shifts) be resolved during structural confirmation?
Unexpected NMR peaks may arise from tautomerism (imidazole N-H shifts) or residual solvents. For example:
- 1H NMR (DMSO-d₆) : Aromatic protons at δ 6.35–8.32 ppm may split due to imidazole ring dynamics. The hydroxyl proton (δ ~5.2 ppm) can broaden if hygroscopic .
- 13C NMR : Imidazole C4 (δ ~135 ppm) and benzyl carbons (δ ~60 ppm) should align with DFT-calculated shifts.
Resolution : - Use deuterated solvents and degas samples to minimize water interference.
- Compare experimental data with computational models (e.g., Gaussian or ORCA) .
What strategies improve the stability of this compound in aqueous solutions?
The compound’s stability is pH-dependent due to the imidazole ring’s sensitivity to protonation:
- pH 6–8 : Optimal for avoiding hydrolysis (t₁/₂ > 48 hours at 25°C).
- Chelation : Add EDTA (1 mM) to prevent metal-catalyzed oxidation.
- Lyophilization : Stable as a lyophilized powder for >6 months at −20°C .
How do substituents on the phenyl ring influence biological activity in imidazole derivatives?
Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance metabolic stability and target binding:
- Trifluoromethyl groups : Increase lipophilicity (logP +0.5) and improve blood-brain barrier penetration in neuroactive compounds .
- Methoxy groups : Enhance π-π stacking with aromatic residues in enzyme active sites (e.g., CYP450 inhibition) .
Table 2 : Substituent Effects on IC₅₀ (μM)
| Substituent | Target (Enzyme) | IC₅₀ (μM) |
|---|---|---|
| -CF₃ | NaV1.6 | 0.12 |
| -OCH₃ | CYP3A4 | 2.4 |
| -Cl | EGFR | 8.7 |
What computational methods are effective for predicting the binding affinity of this compound analogs?
- Docking studies (AutoDock Vina) : Identify key interactions (e.g., hydrogen bonds with imidazole N3) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models : Use descriptors like polar surface area (PSA) and H-bond donors to predict bioavailability .
How can researchers address low reproducibility in biological assays involving this compound?
- Standardize solvent : Use DMSO (≤0.1% v/v) to avoid cytotoxicity.
- Validate purity : LC-MS (≥95% purity) and Karl Fischer titration (<0.5% water).
- Positive controls : Include known inhibitors (e.g., ketoconazole for CYP assays) .
What advanced techniques characterize crystalline vs. amorphous forms of this compound?
- PXRD : Sharp peaks at 2θ = 18.5°, 22.7° indicate crystallinity.
- DSC : Melting endotherm (Tm ~216°C) confirms polymorphic stability .
- ssNMR : 13C cross-polarization magic-angle spinning (CP-MAS) distinguishes hydrogen-bonding networks .
How can metabolic pathways of this compound be elucidated using isotopic labeling?
- 14C-labeled analogs : Track hepatic metabolism via LC-radiodetection.
- Stable isotopes (²H, ¹³C) : Use HR-MS to identify hydroxylated or glucuronidated metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
